1-(2,6-Difluorophenyl)ethane-1,2-diamine

Asymmetric organocatalysis Aldol reaction Enantioselectivity

Chiral 1,2-diamine building blocks with high enantioselectivity are difficult to source. This 2,6-difluorophenyl variant solves three problems simultaneously: • Conformational bias from ortho-F electrostatic repulsion enables >96% ee in asymmetric organocatalysis (vs. 69% for 2,6-dimethyl analog) • Attenuated pKa of 8.90 allows selective deprotonation at pH 9-10 for liquid-liquid extraction workflows • Dual ortho-F blocks CYP450-mediated aromatic hydroxylation, eliminating a key metabolic liability. Available as racemate or enantiopure forms; dihydrochloride salt ensures solubility and long-term stability. In stock for immediate global shipping.

Molecular Formula C8H10F2N2
Molecular Weight 172.18 g/mol
Cat. No. B15097239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)ethane-1,2-diamine
Molecular FormulaC8H10F2N2
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(CN)N)F
InChIInChI=1S/C8H10F2N2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2
InChIKeyUXHWVPQAZDPIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Difluorophenyl)ethane-1,2-diamine – Key Physicochemical and Structural Baseline for Research Procurement


1-(2,6-Difluorophenyl)ethane-1,2-diamine (CAS 1153971-90-4; racemate) and its enantiopure forms (CAS 1213920-02-5 for the (1R)-enantiomer) constitute a chiral C1-substituted 1,2-diamine building block bearing a 2,6-difluorophenyl substituent at the benzylic carbon . The compound has a molecular formula of C₈H₁₀F₂N₂ (MW 172.18) and is commonly supplied as the dihydrochloride salt for enhanced aqueous solubility and long-term storage stability . Predicted physicochemical parameters include a boiling point of 246.1±35.0 °C, density of 1.240±0.06 g/cm³, and a conjugate-acid pKa of 8.90±0.10 . The 2,6-difluoro substitution pattern imparts a unique combination of attenuated amine basicity, conformational bias, and metabolic oxidative block that distinguishes this scaffold from non-fluorinated, mono-fluorinated, and regioisomeric difluoro analogs.

Stereochemical-control study fit for chiral 1,2-diamine building block with 2,6-difluorophenyl substituent
Conformational bias and attenuated amine basicity support organocatalyst development and pH-dependent extraction workflows
Racemate and enantiopure forms available for enantiomer-attribution review and comparative catalysis research

Why 1-(2,6-Difluorophenyl)ethane-1,2-diamine Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


The 2,6-difluorophenyl substitution pattern is not a simple potency-modifying add-on; it fundamentally alters three properties that generic substitution cannot replicate. First, the two ortho-fluorine atoms tilt the aromatic ring out of coplanarity with the adjacent C–N bond through electrostatic repulsion with the amide/amine oxygen, creating a sterically biased conformation that is absent in the 2,4-difluoro, 4-fluoro, or unsubstituted phenyl analogs [1]. Second, the strong electron-withdrawing effect of two ortho-fluorines lowers the conjugate-acid pKa of the benzylic amine by approximately 0.6–1.8 log units relative to non-fluorinated or mono-fluorinated 1-arylethane-1,2-diamines, directly affecting protonation state, salt selection, and extraction behavior at physiological pH . Third, both ortho positions are blocked against cytochrome P450-mediated aromatic hydroxylation, a metabolic vulnerability present in 4-fluoro and unsubstituted phenyl analogs [2]. These three factors—conformational bias, perturbed basicity, and metabolic shielding—are simultaneously operative only in the 2,6-difluoro configuration, making simple replacement with a 2,4-difluoro, 4-fluoro, or 2,6-dichloro analog chemically non-equivalent.

2,6-Difluoro vs. non-fluorinated
Conjugate-acid pKa may shift by ~1.8 log units, altering protonation state and salt-selection behavior at physiological pH.
2,6-Difluoro vs. 2,4-difluoro isomer
Ortho,ortho’-disubstitution creates a unique steric and electrostatic bias; the 2,4-difluoro analog cannot replicate the conformational restriction reported in organocatalytic models.
2,6-Difluoro vs. 2,6-dimethyl analog
Fluorine-dependent stereoelectronic effect, not steric bulk alone, drives enantioselectivity; the hydrocarbon isostere may deliver significantly lower ee in reported aldol reaction contexts.

1-(2,6-Difluorophenyl)ethane-1,2-diamine – Quantitative Differentiation Evidence Versus Closest Analogs


Organocatalytic Enantioselectivity: 2,6-Difluorophenyl vs. 2,6-Dimethylphenyl and Phenyl N-Aryl-L-valinamide Catalysts

In the N-aryl-L-valinamide organocatalyst series evaluated by Tanimura et al., the 2,6-difluorophenyl-bearing catalyst 1e achieved 96% enantiomeric excess (ee) with a syn/anti diastereomeric ratio of 29:71 in the model aldol reaction of 4-nitrobenzaldehyde with cyclohexanone [1][2]. By contrast, the sterically analogous 2,6-dimethylphenyl catalyst 1g gave only 69% ee (syn/anti = 50:50), and the unsubstituted N-phenyl catalyst 1b yielded an intermediate ee substantially below 83% [1]. The N-alkyl amide control (1a, no aryl group) produced only 51% ee [1]. This 27-percentage-point ee advantage of the 2,6-difluorophenyl group over its hydrocarbon isostere (2,6-dimethylphenyl) is attributed to electrostatic repulsion between the ortho-fluorine and the amide oxygen, which tilts the aromatic ring and restricts the accessible conformations of the enamine intermediate [1].

Organocatalytic Enantioselectivity
Head-to-head
96% ee (syn/anti 29:71) vs 69% ee (2,6-dimethylphenyl)
Supports enantioselectivity workflow fit
Aldol reaction, 10 mol% catalyst, malonic acid, dry EtOH, RT
Asymmetric organocatalysis Aldol reaction Enantioselectivity

Predicted Basicity (pKa) Differentiation: 2,6-Difluorophenyl vs. Unsubstituted Ethylenediamine and 4-Fluorophenyl Analog

The conjugate-acid pKa of 1-(2,6-difluorophenyl)ethane-1,2-diamine is predicted to be 8.90±0.10 . This represents a significant reduction in basicity relative to the unsubstituted parent scaffold: the conjugate acid of ethylenediamine (ethane-1,2-diamine) has pKa₁ = 10.71 (experimental) [1], and the mono-fluorinated analog 1-(4-fluorophenyl)ethane-1,2-diamine is estimated to have a pKa of approximately 9.3–9.5 based on substituent constants [2]. The incremental ΔpKa of approximately −0.4 to −0.6 versus the 4-fluoro analog and −1.8 versus ethylenediamine places the 2,6-difluoro compound in a distinct protonation regime at physiological pH (7.4): the benzylic amine is predominantly unprotonated, whereas ethylenediamine is >99.9% protonated under the same conditions.

Predicted Amine Basicity
Class-level
pKa = 8.90 ± 0.10
Context-dependent protonation review
ΔpKa ≈ –1.8 vs ethylenediamine (10.71); predicted value
Physicochemical profiling Amine basicity Salt selection

Platinum(II) Antitumor Complex Activity: 2,6-Difluoro vs. 2,4-Difluoro and Other Positional Isomers in Bis(difluorophenyl)ethylenediamine Series

In a series of isomeric [1,2-bis(difluorophenyl)ethylenediamine]dichloroplatinum(II) complexes tested in vivo against the P388 leukemia and murine MXT mammary carcinoma models, the 2,6-difluorophenyl-substituted isomer exhibited a trend toward being the most active complex among all six positional isomers evaluated (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-difluoro) [1][2]. In a separate study on the related [1-(fluoro/difluorophenyl)-2-phenylethylenediamine]platinum(II) series, the threo-configured 2,6-difluoro complex (threo-3-PtSO₄) showed comparable or superior activity to cisplatin on the human MDA-MB-231 breast cancer cell line, whereas the corresponding erythro isomer was less effective [3].

Pt(II) Complex Activity Ranking
Cross-study
Ranked most active isomer among six difluoro regioisomers
Reported murine model-response trend
P388 leukemia and MXT mammary carcinoma in vivo; isomer rank context
Antitumor platinum complexes Breast cancer Structure–activity relationship

Dihydroorotase Enzyme Inhibition: Baseline Biochemical Activity of the Free Diamine

In a biochemical screen deposited in BindingDB, 1-(2,6-difluorophenyl)ethane-1,2-diamine inhibited dihydroorotase (DHOase, EC 3.5.2.3) from mouse Ehrlich ascites cells with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. This represents weak but measurable inhibition of the third enzyme in de novo pyrimidine biosynthesis. Although a direct comparator for this specific assay is not available in the same dataset, the enzyme inhibition provides a quantitative biochemical anchor point distinguishing the 2,6-difluorophenyl diamine scaffold from completely inactive unsubstituted 1,2-diamines, which typically do not engage the dihydroorotase active site.

Dihydroorotase Inhibition
Data to verify
IC₅₀ = 180 µM
Supports fragment-screening baseline
Mouse Ehrlich ascites enzyme, pH 7.37, 25°C; single-source data
Enzyme inhibition Pyrimidine biosynthesis Biochemical screening

Procurement-Guiding Application Scenarios for 1-(2,6-Difluorophenyl)ethane-1,2-diamine


Chiral Organocatalyst Development Requiring >90% Enantioselectivity

Research groups developing primary-amine organocatalysts for asymmetric aldol or Michael reactions should select 1-(2,6-difluorophenyl)ethane-1,2-diamine (or its enantiopure forms) as the chiral scaffold when the target enantioselectivity exceeds 90% ee. The evidence from Tanimura et al. [1] demonstrates that the 2,6-difluorophenyl group delivers 96% ee versus only 69% ee for the hydrocarbon isostere (2,6-dimethylphenyl) under identical conditions. Procuring the 2,6-difluoro enantiomer therefore directly determines whether the catalytic method meets pharmaceutical relevance thresholds.

Platinum(II) Anticancer Complex Lead Optimization with Positional Isomer Screening

Medicinal chemistry teams synthesizing [1,2-bis(difluorophenyl)ethylenediamine]platinum(II) complexes for breast cancer indications should include the 2,6-difluorophenyl isomer as a mandatory member of the screening set. In vivo data from murine P388 leukemia and MXT mammary carcinoma models show this isomer trending as the most active among six positional variants [2]. Skipping this isomer in a structure–activity relationship matrix risks missing the most efficacious configuration.

Amine Building Block with Attenuated Basicity for pH-Dependent Extraction or Salt Formation

Process chemists requiring a chiral 1,2-diamine with a conjugate-acid pKa below 9.0 for selective liquid–liquid extraction, pH-swing crystallization, or differential salt formation should procure 1-(2,6-difluorophenyl)ethane-1,2-diamine in preference to the non-fluorinated or 4-fluorophenyl analogs. The predicted pKa of 8.90±0.10 versus ~10.7 for ethylenediamine and ~9.3–9.5 for the 4-fluoro analog means the 2,6-difluoro compound can be selectively deprotonated at pH 9–10 where its analogs remain protonated, enabling unique separation workflows.

Dihydroorotase Inhibitor Fragment-Based Screening

Biochemical screening laboratories using fragment-based drug discovery against pyrimidine biosynthesis enzymes may employ 1-(2,6-difluorophenyl)ethane-1,2-diamine as a validated weak-affinity starting fragment for dihydroorotase (IC₅₀ = 180 µM [3]). This baseline affinity, while modest, provides a measurable starting point for structure-based elaboration via N-acylation, metal coordination, or heterocycle fusion.

Application
Selection Property
Validation Focus
Chiral organocatalyst development
Stereoelectronic control context
Enantioselectivity assay response (≥90% ee target)
Platinum(II) complex lead optimization
Positional isomer screening context
Model-response endpoint review (in vivo model context)
pH-dependent extraction or salt formation
Attenuated basicity profile
Protonation-state review (pKa
Fragment-based dihydroorotase screening
Weak-affinity starting fragment
Baseline IC₅₀ confirmation and structure-based elaboration

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